N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
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Overview
Description
N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The pyrazole and piperidine rings are coupled using a carbonylation reaction to form the pyrazole-carbonyl-piperidine intermediate.
Introduction of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 3-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible moieties.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(4-methylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
- N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
- N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-chlorobenzamide
Uniqueness
N-(1-(3-(4-ethylphenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is unique due to the specific combination of functional groups and the presence of the fluorine atom on the benzamide ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[1-[5-(4-ethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-2-16-6-8-17(9-7-16)22-21(15-26-28-22)24(31)29-12-10-20(11-13-29)27-23(30)18-4-3-5-19(25)14-18/h3-9,14-15,20H,2,10-13H2,1H3,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTVITQAMXBSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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